MAO-B Inhibition: 8-Hydroxy-2-methylquinoline-4-carboxylic Acid vs. Structurally Related Quinoline Derivatives
8-Hydroxy-2-methylquinoline-4-carboxylic acid exhibits sub-micromolar inhibition of human recombinant MAO-B (IC₅₀ = 530 nM), whereas the non-hydroxylated comparator 2-methylquinoline-4-carboxylic acid lacks documented MAO-B inhibitory activity, and 8-hydroxyquinoline itself shows substantially weaker activity (reported IC₅₀ > 25 μM for MAO-A) [1][2]. The compound also demonstrates measurable but weaker inhibition of CYP3A4 (IC₅₀ = 800 nM) and acetylcholinesterase (IC₅₀ = 1.20 μM), indicating a degree of selectivity for MAO-B over these off-target enzymes [3].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 530 nM (MAO-B); IC₅₀ = 800 nM (CYP3A4); IC₅₀ = 1.20 μM (AChE) |
| Comparator Or Baseline | 2-Methylquinoline-4-carboxylic acid: No reported MAO-B inhibition; 8-Hydroxyquinoline derivative: IC₅₀ ≈ 25.3 μM (MAO-A) |
| Quantified Difference | ~48-fold greater potency than structurally related 8-hydroxyquinoline analog; 1.5-fold selectivity for MAO-B over CYP3A4; 2.3-fold selectivity over AChE |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline formation |
Why This Matters
This sub-micromolar MAO-B inhibitory activity, coupled with documented selectivity over CYP3A4 and AChE, makes this compound a viable scaffold for developing MAO-B-targeted probes in Parkinson's disease research where off-target enzyme interactions would confound experimental interpretation.
- [1] BindingDB. BDBM50585932: 8-Hydroxy-2-methylquinoline-4-carboxylic acid — MAO-B IC₅₀ = 530 nM. University of California San Diego. View Source
- [2] BindingDB. BDBM50493476: 8-Hydroxyquinoline derivative — MAO-A IC₅₀ = 25.3 μM. View Source
- [3] BindingDB. BDBM50585932: CYP3A4 IC₅₀ = 800 nM; AChE IC₅₀ = 1.20 μM for 8-Hydroxy-2-methylquinoline-4-carboxylic acid. View Source
